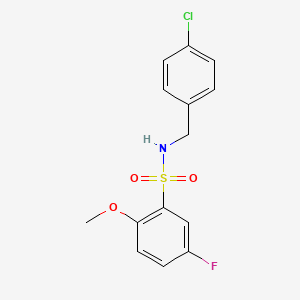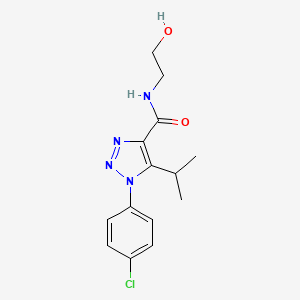
4-methyl-N-(3-methylphenyl)-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide
Vue d'ensemble
Description
4-methyl-N-(3-methylphenyl)-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide, also known as compound A, is a synthetic compound that has been widely used in scientific research. It is a member of the thiazole family and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-methyl-N-(3-methylphenyl)-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide A is believed to involve the inhibition of key enzymes involved in various biological processes. For example, it has been shown to inhibit CDK2 by binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of its substrates. Similarly, it has been found to inhibit GSK-3β by binding to its active site, which prevents the phosphorylation of its downstream targets.
Biochemical and Physiological Effects:
Compound A has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which suggests that it may have potential as an anti-cancer agent. It has also been found to exhibit anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Additionally, it has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-methyl-N-(3-methylphenyl)-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide A in lab experiments is its potency and selectivity against key enzymes involved in various biological processes. This makes it a valuable tool for investigating the role of these enzymes in disease processes and for identifying potential therapeutic targets. However, one of the limitations of using 4-methyl-N-(3-methylphenyl)-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide A is its potential toxicity, which may limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for research involving 4-methyl-N-(3-methylphenyl)-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide A. One area of interest is the development of novel derivatives of 4-methyl-N-(3-methylphenyl)-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide A that exhibit improved potency and selectivity against key enzymes. Another area of interest is the investigation of the potential therapeutic applications of 4-methyl-N-(3-methylphenyl)-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide A in various disease settings, including cancer and diabetes. Additionally, further research is needed to fully elucidate the mechanism of action of 4-methyl-N-(3-methylphenyl)-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide A and to identify its potential side effects and toxicity in vivo.
Applications De Recherche Scientifique
Compound A has been extensively used in scientific research as a tool to investigate various biological processes. It has been found to exhibit potent inhibitory activity against several key enzymes, including cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK-3β), which are involved in cell cycle regulation and signal transduction pathways, respectively. Compound A has also been shown to have anti-inflammatory and anti-tumor properties.
Propriétés
IUPAC Name |
4-methyl-N-(3-methylphenyl)-2-pyridin-3-yl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-11-5-3-7-14(9-11)20-16(21)15-12(2)19-17(22-15)13-6-4-8-18-10-13/h3-10H,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMTVFWOFCHPPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(N=C(S2)C3=CN=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-{[benzyl(methyl)amino]carbonyl}phenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide](/img/structure/B4446208.png)
![1-[4-(4-morpholinylmethyl)benzoyl]indoline](/img/structure/B4446216.png)

![ethyl 4-[(5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B4446229.png)




amine dihydrochloride](/img/structure/B4446249.png)

![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride](/img/structure/B4446257.png)
![N-(2-methoxy-1-methylethyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4446261.png)
![N-[2-(dimethylamino)ethyl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B4446275.png)
![N-cyclopentyl-2-[(4-methylphenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4446282.png)